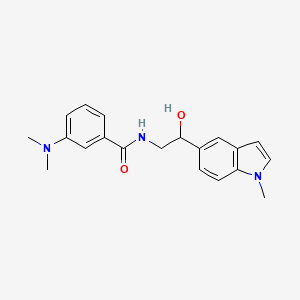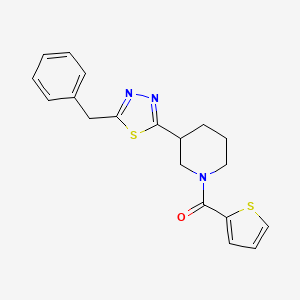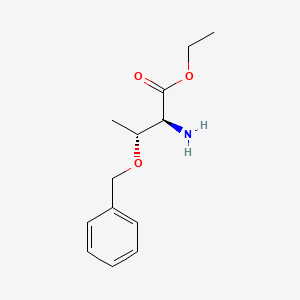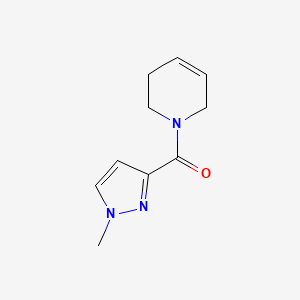
3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
A study by Cucek and Verček (2008) explored the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are closely related to the compound . The research demonstrated methods for preparing a number of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, highlighting the versatility and reactivity of indole derivatives in chemical synthesis Synthesis, 2008.
Thermal Properties and Metal Complex Formation
Al‐Hamdani et al. (2016) investigated the thermal properties and metal complex formation of azo-Schiff base compounds derived from indole, showcasing the potential of indole derivatives in creating complex structures with metal ions. This study provides insight into the applicability of such compounds in material science and coordination chemistry Journal of Saudi Chemical Society, 2016.
Novel Pyrazolo and Triazine Derivatives
Research by Abdel‐Aziz et al. (2008) focused on the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds showed moderate antibacterial and antifungal activities, illustrating the bioactive potential of indole-based derivatives in medicinal chemistry Journal of Heterocyclic Chemistry, 2008.
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives, including compounds with indole structures, to study their corrosion inhibiting effect on steel. This research highlights the application of indole derivatives in the field of corrosion science, offering a potential avenue for protecting metals against corrosion Corrosion Science, 2016.
Antiviral Activity
Ivashchenko et al. (2014) explored the synthesis and antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs. Although the specific compound was not mentioned, this study underlines the broader context of indole derivatives being investigated for their potential antiviral properties Pharmaceutical Chemistry Journal, 2014.
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(2)17-6-4-5-16(12-17)20(25)21-13-19(24)15-7-8-18-14(11-15)9-10-23(18)3/h4-12,19,24H,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRXLIOFQFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)
![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)
![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)

![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)
